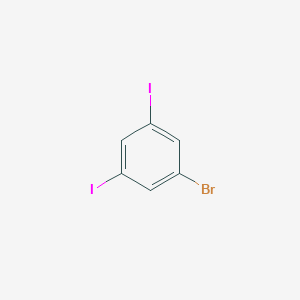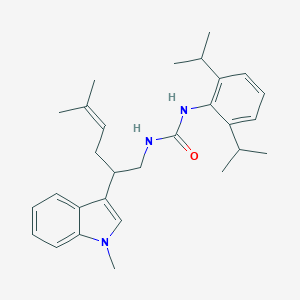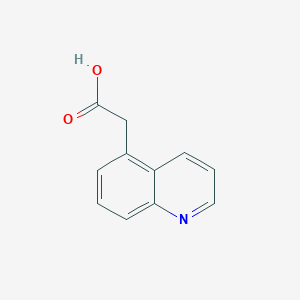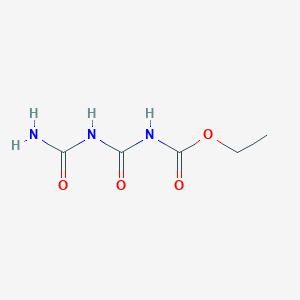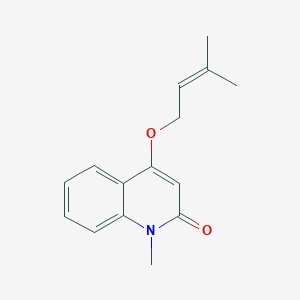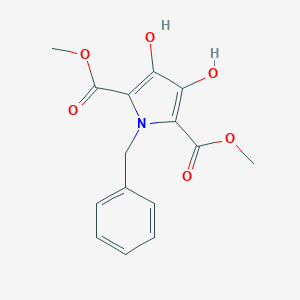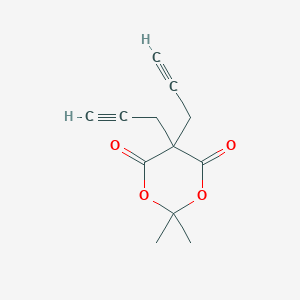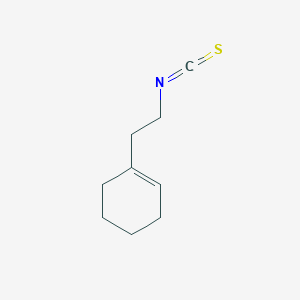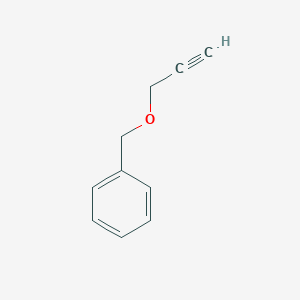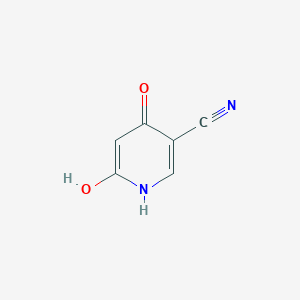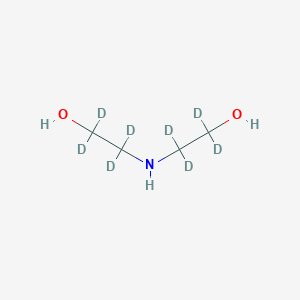
N-Methyl-N-(2-pentyl)propargylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-pentyl)propargylamine (also known as Selegiline or Deprenyl) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) enzyme. It was first synthesized in 1971 by Jozsef Knoll and his colleagues in Hungary. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Selegiline works by irreversibly inhibiting the MAO-B enzyme, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters in the brain. By inhibiting MAO-B, Selegiline increases the levels of dopamine and other monoamines in the brain, which can improve motor function, cognitive function, and mood.
Biochemische Und Physiologische Effekte
Selegiline has been shown to increase dopamine levels in the striatum, which is a key area of the brain involved in motor control. It has also been shown to increase dopamine levels in the prefrontal cortex, which is a key area of the brain involved in cognitive function and mood regulation. Selegiline has also been shown to increase norepinephrine and serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Selegiline has several advantages for lab experiments, including its selectivity for MAO-B, its irreversible inhibition of the enzyme, and its ability to increase dopamine levels in the brain. However, Selegiline also has limitations, including its potential toxicity at high doses, its potential to interact with other medications, and its potential to cause side effects such as nausea, dizziness, and insomnia.
Zukünftige Richtungen
There are several future directions for research on Selegiline, including its potential use in other neurological and psychiatric disorders, its potential use in combination with other medications, and its potential use in different formulations such as transdermal patches or intranasal sprays. Additionally, further research is needed to better understand the long-term effects of Selegiline on brain function and behavior.
Synthesemethoden
Selegiline can be synthesized by several methods, including the Knoll-Knoll synthesis, the Speeter-Anthony synthesis, and the Noyori asymmetric hydrogenation. The Knoll-Knoll synthesis involves the condensation of 2-phenylethylamine with propargyl bromide in the presence of sodium amide, followed by N-methylation with formaldehyde and hydrogen chloride. The Speeter-Anthony synthesis involves the reaction of 2-phenylethylamine with propargyl alcohol in the presence of hydrochloric acid and sodium nitrite, followed by N-methylation with formaldehyde and hydrogen chloride. The Noyori asymmetric hydrogenation involves the reduction of a prochiral imine intermediate using a chiral ruthenium catalyst.
Wissenschaftliche Forschungsanwendungen
Selegiline has been studied for its potential therapeutic applications in Parkinson's disease, Alzheimer's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, Selegiline has been shown to improve motor symptoms and delay the need for levodopa therapy. In Alzheimer's disease, Selegiline has been shown to improve cognitive function and reduce behavioral symptoms. In depression, Selegiline has been shown to have antidepressant effects when used in combination with other antidepressants. In ADHD, Selegiline has been shown to improve attention and reduce impulsivity.
Eigenschaften
CAS-Nummer |
143347-01-7 |
|---|---|
Produktname |
N-Methyl-N-(2-pentyl)propargylamine |
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpentan-2-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-9(3)10(4)8-6-2/h2,9H,5,7-8H2,1,3-4H3 |
InChI-Schlüssel |
BSNWMBHBPLPDNI-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C |
Kanonische SMILES |
CCCC(C)N(C)CC#C |
Synonyme |
M-2-PP N-methyl-N-(2-pentyl)propargylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



